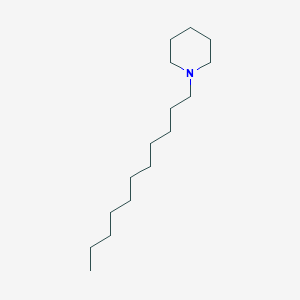
Piperidine, 1-undecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecylpiperidine is an organic compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. 1-Undecylpiperidine is characterized by an undecyl group (a chain of eleven carbon atoms) attached to the nitrogen atom of the piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Undecylpiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 1-bromoundecane in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of 1-undecylpiperidine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often prioritize cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Undecylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert 1-undecylpiperidine to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the undecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, DMF.
Major Products Formed:
Oxidation: N-oxides of 1-undecylpiperidine.
Reduction: Amine derivatives.
Substitution: Various substituted piperidines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Undecylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to cell signaling and receptor interactions.
Medicine: 1-Undecylpiperidine derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals, surfactants, and polymers.
Wirkmechanismus
The mechanism of action of 1-undecylpiperidine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, affecting signal transduction pathways. The exact mechanism depends on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
1-Undecylpiperidine can be compared with other piperidine derivatives such as:
Solenopsin A: A venom alkaloid from fire ants with cardiodepressant and neurologic actions.
Isosolenopsin A: Another fire ant venom alkaloid with similar properties to solenopsin A.
Piperidine: The parent compound of the piperidine class, widely used in organic synthesis.
Uniqueness: 1-Undecylpiperidine is unique due to its long undecyl chain, which imparts distinct physicochemical properties and biological activities compared to shorter-chain piperidines. This uniqueness makes it valuable for specific applications where longer alkyl chains are advantageous.
Conclusion
1-Undecylpiperidine is a versatile compound with significant applications in various scientific fields. Its synthesis, chemical reactivity, and unique properties make it a valuable tool for researchers and industries alike. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility in advancing scientific knowledge and technological innovation.
Eigenschaften
CAS-Nummer |
24935-28-2 |
|---|---|
Molekularformel |
C16H33N |
Molekulargewicht |
239.44 g/mol |
IUPAC-Name |
1-undecylpiperidine |
InChI |
InChI=1S/C16H33N/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h2-16H2,1H3 |
InChI-Schlüssel |
RUYVJKRJAWUUPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















